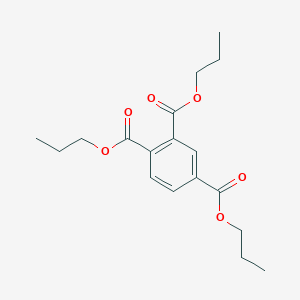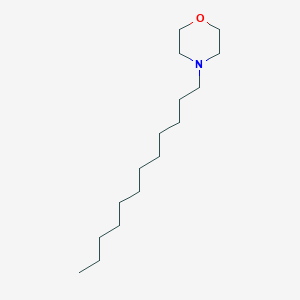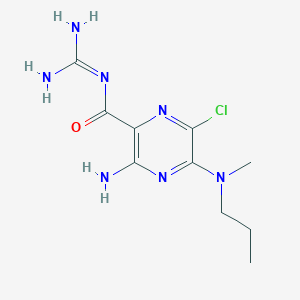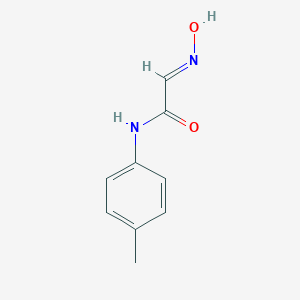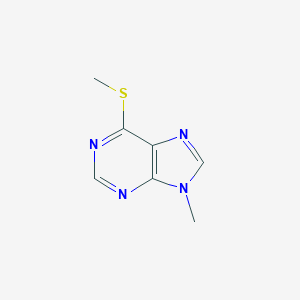
9-Methyl-6-(methylthio)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-6-(methylthio)-9H-purine, also known as Methylthioguanine, is a purine analog that has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types.
作用机制
The mechanism of action of 9-Methyl-6-(methylthio)-9H-purine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
9-Methyl-6-(methylthio)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis, and topoisomerase II, an enzyme involved in DNA repair. It has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division.
实验室实验的优点和局限性
One of the main advantages of using 9-Methyl-6-(methylthio)-9H-purine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types and has the potential to be used in combination with other cancer therapies. However, one of the main limitations of using 9-Methyl-6-(methylthio)-9H-purine is its toxicity. It has been found to be toxic to normal cells as well as cancer cells, which can limit its use in clinical settings.
未来方向
There are a number of future directions for the study of 9-Methyl-6-(methylthio)-9H-purine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new analogs of 9-Methyl-6-(methylthio)-9H-purine that exhibit improved potency and selectivity. Additionally, there is a need for further studies to elucidate the mechanism of action of 9-Methyl-6-(methylthio)-9H-purine and to identify potential biomarkers that can be used to predict response to therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 9-Methyl-6-(methylthio)-9H-purine in cancer therapy.
合成方法
The synthesis of 9-Methyl-6-(methylthio)-9H-purine involves the reaction of guanine with methanethiol in the presence of a strong acid catalyst. The reaction yields a mixture of products, which are then separated and purified using various chromatographic techniques. The final product is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
9-Methyl-6-(methylthio)-9H-purine has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
属性
CAS 编号 |
1127-75-9 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
InChI 键 |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
规范 SMILES |
CN1C=NC2=C1N=CN=C2SC |
其他 CAS 编号 |
1127-75-9 |
同义词 |
9-Methyl-6-(methylthio)-9H-purine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




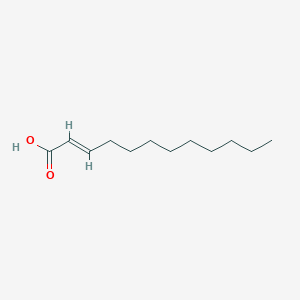
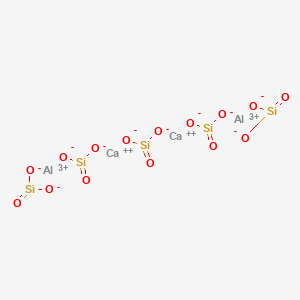
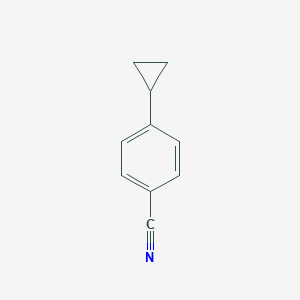


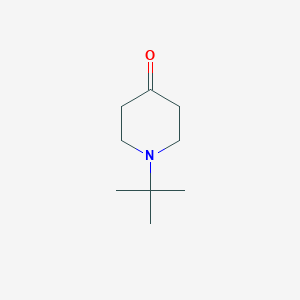
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

